2-(3-Chlorophenoxy)propanohydrazide

Description

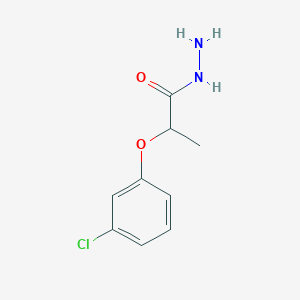

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-6(9(13)12-11)14-8-4-2-3-7(10)5-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCIAHXGSIKKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385338 | |

| Record name | 2-(3-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52094-95-8 | |

| Record name | 2-(3-Chlorophenoxy)propanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52094-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-chlorophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3-Chlorophenoxy)propanohydrazide

This document provides an in-depth technical guide for the multi-step synthesis and rigorous analytical characterization of 2-(3-Chlorophenoxy)propanohydrazide. This guide is intended for researchers, chemists, and professionals in drug development and materials science. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and high-purity outcomes.

Introduction: Rationale and Significance

The parent compound, 2-(3-chlorophenoxy)propionic acid (also known as Cloprop), is a well-established synthetic auxin used as a plant growth regulator.[1][2] Its chemical scaffold, the phenoxypropionic acid moiety, serves as a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and agriculture.[3] The transformation of this carboxylic acid into a propanohydrazide introduces a reactive and versatile hydrazide functional group. Hydrazide and its derivatives, particularly hydrazones, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4]

This guide details a robust three-step synthetic pathway, beginning from commercially available precursors, and outlines the comprehensive characterization necessary to confirm the identity and purity of the final product, this compound.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis is approached via a logical three-step sequence. The core of this strategy involves the initial formation of the ether linkage to create the phenoxypropanoic acid backbone, followed by functional group manipulation to yield the target hydrazide.

A retrosynthetic analysis reveals the following pathway: The target hydrazide (I) can be readily prepared from a corresponding ester (II) via nucleophilic acyl substitution with hydrazine. The ester (II) is synthesized from its parent carboxylic acid (III) through a standard esterification reaction. Finally, the carboxylic acid precursor (III) is assembled from 3-chlorophenol (IV) and a 2-halopropanoic acid derivative (V) via a Williamson ether synthesis.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(3-Chlorophenoxy)propanoic Acid (III)

This step employs a Williamson ether synthesis, where the sodium salt of 3-chlorophenol acts as a nucleophile, attacking 2-chloropropionic acid.

Protocol:

-

Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3-chlorophenol (0.5 mol) in 150 mL of a suitable solvent like dimethyl sulfoxide (DMSO).

-

Base Addition: While stirring, slowly add a stoichiometric equivalent of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (0.5 mol), portion-wise. The formation of the sodium phenoxide is an exothermic reaction; maintain the temperature below 40°C using an ice bath if necessary.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add 2-chloropropionic acid (0.5 mol) dropwise via the dropping funnel over 30 minutes.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[5]

-

Work-up and Isolation: After cooling to room temperature, carefully acidify the mixture with dilute sulfuric or hydrochloric acid to a pH of ~2. This will precipitate the carboxylic acid product.

-

Purification: Filter the crude solid product, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-(3-chlorophenoxy)propanoic acid as a colorless solid.[1]

Senior Application Scientist's Note: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the cation (Na⁺ or K⁺) while leaving the phenoxide anion relatively free, thereby enhancing its nucleophilicity and increasing the reaction rate.[5] Acidification is a critical step to protonate the carboxylate salt, rendering it insoluble in the aqueous medium for easy isolation.

Step 2: Esterification to Methyl 2-(3-Chlorophenoxy)propanoate (II)

This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, suspend 2-(3-chlorophenoxy)propanoic acid (0.2 mol) in an excess of methanol (100 mL), which acts as both reactant and solvent.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) (2-3 mL) dropwise as the catalyst.[6]

-

Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting carboxylic acid spot is no longer visible.

-

Solvent Removal: After cooling, remove the excess methanol using a rotary evaporator.

-

Work-up: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with 50 mL of brine.

-

Drying and Isolation: Dry the ethereal layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2-(3-chlorophenoxy)propanoate, typically as an oil. This product is often of sufficient purity for the next step.

Caption: Experimental workflow for Fischer Esterification.

Step 3: Hydrazinolysis to this compound (I)

The final step involves the conversion of the ester to the hydrazide via nucleophilic attack by hydrazine.

Protocol:

-

Reaction Setup: Dissolve the methyl 2-(3-chlorophenoxy)propanoate (0.1 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 0.15 mol, 1.5 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The formation of the solid hydrazide product may be observed as the reaction proceeds.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Senior Application Scientist's Note: An excess of hydrazine hydrate is used to drive the reaction to completion. Hydrazine is a potent nucleophile and can readily displace the methoxide leaving group from the ester. It is also a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Characterization and Analytical Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

| Property | Expected Value |

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally (expect a sharp range) |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching (asymmetric & symmetric) | 3300 - 3400 |

| N-H (Amine) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | ~1650 - 1680 |

| N-H (Amide II) | Bending | ~1550 - 1640 |

| C-O (Ether) | Stretching | ~1200 - 1250 |

| C-Cl | Stretching | ~700 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework. (Predicted shifts for a CDCl₃ or DMSO-d₆ solvent).

-

¹H NMR:

-

Aromatic Protons (4H): Multiplets in the range of δ 6.8-7.4 ppm.

-

-O-CH- (1H): A quartet around δ 4.7-4.9 ppm.

-

-CH₃ (3H): A doublet around δ 1.6-1.7 ppm.

-

-NH- (1H): A broad singlet, chemical shift is concentration and solvent dependent.

-

-NH₂ (2H): A broad singlet, chemical shift is concentration and solvent dependent.

-

-

¹³C NMR:

-

C=O (Carbonyl): δ 170-175 ppm.

-

Aromatic Carbons (6C): δ 110-160 ppm (including the C-Cl and C-O carbons).

-

-O-CH- (1C): δ 70-75 ppm.

-

-CH₃ (1C): δ 18-22 ppm.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition.

-

Molecular Ion (M⁺): Expect a molecular ion peak at m/z 214.

-

Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z 216 with an intensity of approximately one-third of the M⁺ peak, which is definitive for the presence of a single chlorine atom.[7]

-

Key Fragments: Fragmentation may involve the loss of the hydrazide group (-NHNH₂) or cleavage of the ether bond.

Safety, Handling, and Storage

-

Precursors: 3-chlorophenol is toxic and corrosive. 2-chloropropionic acid is corrosive. Handle with care in a fume hood.

-

Reagents: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Use extreme caution and appropriate PPE (gloves, safety glasses, lab coat). All manipulations should be performed in a well-ventilated fume hood.

-

Product: The toxicological properties of this compound have not been fully evaluated. It should be handled as a potentially hazardous chemical.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place.

Potential Applications and Future Outlook

The successful synthesis of this compound provides a key intermediate for further chemical elaboration. The terminal -NH₂ group of the hydrazide is a versatile handle for synthesizing a library of new compounds, most notably hydrazones, through condensation with various aldehydes and ketones. Given the diverse biological activities associated with hydrazones, this compound serves as a valuable platform for developing novel therapeutic agents or agrochemicals.[4][8] Future work could focus on synthesizing these derivatives and screening them for biological activities such as antimicrobial, antifungal, or anticancer efficacy.[9][10]

References

- Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

ResearchGate. Green Synthesis and Industrial Process Development of Cloprop. [Link]

-

PubChem. (+-)-2-(3-Chlorophenoxy)propionic acid. [Link]

-

PubChem. N'-(3-(benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide. [https://pubchem.ncbi.nlm.nih.gov/compound/N_-(3-benzyloxy_benzylidene-2-4-chlorophenoxy_propanohydrazide]([Link]

-

PubChem. 2-(3-Chlorophenoxy)propionamide. [Link]

-

DTIC. synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]

-

Filo. List the reaction condition for the conversion of propanoic acid and meth... [Link]

-

SpectraBase. propanoic acid, 2-(4-chlorophenoxy)-, 2-[(E)-(2-chlorophenyl)methylidene]hydrazide. [Link]

-

PubChem. 2-(4-chlorophenoxy)-n'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide. [Link]

-

Journal of Engineering & Processing Management. ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. [Link]

-

PMC - NIH. Biological Activities of Hydrazone Derivatives. [Link]

-

MDPI. Recent Advances in the Biological Activity of s-Triazine Core Compounds. [Link]

-

ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

-

PubMed. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). [Link]

-

ResearchGate. (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

PubChem. Methyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoate. [Link]

-

PubMed. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. [Link]

-

National Institute of Standards and Technology. Fenoprop - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 2-Propanone, phenylhydrazone - the NIST WebBook. [Link]

-

PMC - NIH. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. [Link]

-

National Institute of Standards and Technology. Fenoprop - the NIST WebBook. [Link]

-

Dialnet. Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. [Link]

-

World Health Organization (WHO). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dialnet.unirioja.es [dialnet.unirioja.es]

- 3. chemimpex.com [chemimpex.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]

- 6. List the reaction condition for the conversion of propanoic acid and meth.. [askfilo.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorophenoxy)propanohydrazide

Introduction

2-(3-Chlorophenoxy)propanohydrazide is a derivative of the well-known chlorophenoxy herbicide family. While extensive data exists for related compounds like 2-(3-chlorophenoxy)propionic acid, specific experimental data for the hydrazide derivative is not widely available in public literature. This guide, therefore, serves a dual purpose: to present the predicted physicochemical properties of this compound based on the known data of its analogues and to provide a comprehensive overview of the standard experimental protocols required for their empirical determination. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who may be working with this or similar novel compounds.

The introduction of the hydrazide functional group in place of a carboxylic acid or amide is expected to significantly influence the compound's polarity, hydrogen bonding capacity, and basicity, thereby altering its solubility, partitioning behavior, and potential biological interactions. Understanding these properties is paramount for any further research or application.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical structure and identity.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₁ClN₂O₂

-

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of this compound, with comparative data from its carboxylic acid and amide analogues for context.

| Property | 2-(3-Chlorophenoxy)propionic acid | 2-(3-Chlorophenoxy)propionamide | This compound (Predicted/Calculated) |

| Molecular Weight ( g/mol ) | 200.62[1][2][3] | 199.63[4] | 214.65 |

| Melting Point (°C) | 113-116[1][3][5] | Not available | Expected to be higher than the propionic acid due to increased hydrogen bonding potential. |

| Boiling Point (°C) | 318.5 ± 17.0 at 760 mmHg[1] | Not available | Likely to decompose at higher temperatures before boiling. |

| Water Solubility | 1,200 mg/L at 22 °C[1] | Not available | Predicted to have higher water solubility than the propionic acid due to the polar hydrazide group. |

| pKa | 3.62 (estimated for the carboxylic acid)[1][2] | Not applicable | The hydrazide group will have a basic pKa, estimated to be in the range of 2-4 for the protonated form. |

| LogP (Octanol-Water Partition Coefficient) | 2.52 (estimated for the acid)[1] | 1.9 (calculated)[4] | Predicted to be lower than the propionic acid and amide, indicating higher hydrophilicity. |

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of this compound, a series of standard laboratory procedures should be followed.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology (Capillary Method):

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a rate of 10-15 °C per minute initially.

-

As the expected melting point is approached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: Solubility is a crucial parameter for any compound intended for biological or pharmaceutical applications, as it affects absorption and distribution.

Methodology (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration can be used.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.[6]

Determination of pKa

Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This is critical for predicting a compound's behavior in biological systems.

Methodology (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) if the compound is basic, or a strong base (e.g., NaOH) if it is acidic. For the basic hydrazide, an acid titrant would be used.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of the Partition Coefficient (LogP)

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological macromolecules.

Methodology (Shake-Flask Method):

-

Prepare a solution of the compound in either n-octanol or water.

-

Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Spectroscopic Data

-

¹H NMR: Expected signals would include aromatic protons on the chlorophenoxy ring, a quartet for the methine proton, a doublet for the methyl group, and broad signals for the -NH-NH₂ protons.

-

¹³C NMR: Aromatic carbons, the carbonyl carbon, the methine carbon, and the methyl carbon should all be distinguishable.

-

IR Spectroscopy: Characteristic peaks would be expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-O-C stretching (around 1200-1300 cm⁻¹).[7]

-

Mass Spectrometry: The molecular ion peak would be expected at m/z 214.65, with a characteristic isotopic pattern due to the presence of chlorine.

Conclusion

This technical guide provides a foundational understanding of the anticipated physicochemical properties of this compound, grounded in the known characteristics of its close chemical relatives. The detailed experimental protocols offer a clear path for researchers to empirically validate these predictions and further characterize this compound. Such a thorough physicochemical profiling is an indispensable first step in the journey of drug discovery and development, enabling informed decisions about a compound's potential utility and challenges.

References

-

Alves, M. J., Ferreira, I. C. F. R., Froufe, H. J. C., Abreu, R. M. V., Martins, A., & Pintado, M. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. Journal of Applied Microbiology, 115(2), 346–357. Available at: [Link]

-

PubChem. (n.d.). 2-(3-Chlorophenoxy)propionamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). N'-(3-(benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemistry of hydrazides. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(3-Chlorophenoxy)propionic acid. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Retrieved from [Link]

-

Qi, X. Y., Keyhani, N. O., & Lee, Y. C. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical Biochemistry, 175(1), 139–144. Available at: [Link]

-

Moroccan Journal of Chemistry. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-chlorophenoxy)-n'-(2-hydroxy-3-methoxybenzylidene)propanohydrazide. Retrieved from [Link]

-

World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Retrieved from [Link]

-

Dialnet. (2025). Pre-harvest application of 2-(3-chlorophenoxy) propionic acid on pineapple plants. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenoxy)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.

-

PubChem. (n.d.). methyl 2-(2-chloro-4-(4-chlorophenoxy)phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(3-Chlorophenoxy)propionamide | C9H10ClNO2 | CID 22078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3-Chlorophenoxy)propionic acid 98 101-10-0 [sigmaaldrich.com]

- 6. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(3-Chlorophenoxy)propanohydrazide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-(3-Chlorophenoxy)propanohydrazide is a synthetic organic compound with potential applications in agriculture and pharmacology. Due to a scarcity of direct research on this specific molecule, this guide establishes a mechanistic framework based on its constituent chemical moieties: the well-characterized 2-(3-chlorophenoxy)propionic acid scaffold and the versatile hydrazide functional group. The core of this guide focuses on the established auxin-mimicking action of the parent compound, 2-(3-chlorophenoxy)propionic acid (cloprop), a widely used plant growth regulator. We will delve into the canonical auxin signaling pathway and how synthetic auxins like cloprop interact with this system to elicit physiological responses. Furthermore, this document explores the potential modulatory effects of the hydrazide group, drawing on the broad bioactivities of this functional class, which range from antimicrobial to herbicidal. This guide culminates in a series of proposed experimental workflows designed to rigorously test the hypothesized mechanism of action of this compound, providing a roadmap for future research in this area.

The Core Mechanism: The Auxin-Mimicking Action of the Chlorophenoxy Propionic Acid Scaffold

The biological activity of this compound is likely dominated by its 2-(3-chlorophenoxy)propionic acid backbone. This chemical structure is a classic synthetic auxin, a class of molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1][2] Synthetic auxins are widely used in agriculture to control plant growth and development, with applications ranging from promoting fruit growth to acting as herbicides at high concentrations.[3][4]

The Canonical Auxin Signaling Pathway

Natural auxin, IAA, governs numerous aspects of plant growth and development by modulating gene expression. The core of the auxin signaling pathway involves three main components:

-

TIR1/AFB Receptors: These are F-box proteins that form part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

-

Aux/IAA Repressors: These proteins repress the activity of Auxin Response Factors (ARFs).

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes.

In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating gene transcription. When auxin is present, it acts as a "molecular glue," binding to the TIR1/AFB receptor and an Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of auxin-responsive genes, which in turn leads to various physiological responses such as cell elongation and division.

Hijacking the Pathway: The Role of Synthetic Auxins

2-(3-Chlorophenoxy)propionic acid, the parent compound of this compound, functions by hijacking this natural pathway.[1][2] Its chemical structure allows it to bind to the TIR1/AFB receptors in a manner similar to IAA, initiating the degradation of Aux/IAA repressors and leading to the activation of auxin-responsive genes.

This auxin-mimicking activity has been commercially exploited, particularly in the cultivation of pineapples. Application of 2-(3-chlorophenoxy)propionic acid can increase fruit size and weight by stimulating the translocation of carbohydrates to the developing fruit.[5][6][7]

The Hydrazide Moiety: A Source of Functional Diversity

While the chlorophenoxy propionic acid core suggests an auxin-like mechanism, the hydrazide group (-CONHNH2) introduces a layer of complexity and potential for novel bioactivity. Hydrazides are a well-known class of compounds in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[1][2][3][5][8] Notably, some hydrazide derivatives have also been reported to possess herbicidal activity, providing a direct, albeit general, link to plant biology.[2]

Potential Influence on Pharmacokinetics

The hydrazide group could significantly alter the absorption, translocation, and metabolism of the molecule within a plant. It may function as a pro-drug, being hydrolyzed in vivo to release the active 2-(3-chlorophenoxy)propionic acid. This could lead to a slower, more sustained release of the active compound, potentially altering its efficacy and reducing toxicity. The polarity of the hydrazide group could also influence its movement across cellular membranes and through the plant's vascular system.

Modulation of Receptor Interaction

The hydrazide moiety could directly influence the interaction with the TIR1/AFB auxin receptors. It might alter the binding affinity or selectivity for different members of the receptor family, potentially leading to a different spectrum of downstream physiological effects compared to the parent carboxylic acid. It is also conceivable that the hydrazide group could lead to off-target interactions with other cellular components.

Potential for a Dual Mechanism of Action

Given the broad bioactivity of hydrazides, it is plausible that this compound possesses a dual mechanism of action. In addition to its auxin-like effects, it might exert a secondary, independent biological effect, such as inhibiting a key enzyme or disrupting another cellular process. The observation that maleic hydrazide can act as an anti-auxin highlights that the presence of a hydrazide group does not guarantee auxin-like activity and its effects can be complex.[7][9]

Proposed Experimental Workflows for Mechanistic Elucidation

To dissect the precise mechanism of action of this compound, a series of targeted experiments are necessary. The following protocols provide a framework for validating its hypothesized auxin-like activity and exploring the role of the hydrazide group.

Workflow 1: Validating Auxin-like Activity

Protocol 3.1.1: Auxin Receptor Binding Assay

-

Objective: To determine if this compound directly binds to TIR1/AFB auxin receptors.

-

Methodology:

-

Clone and express recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) with a purification tag (e.g., GST or His-tag).

-

Immobilize the recombinant receptor on a solid support (e.g., glutathione or nickel-coated beads/plates).

-

Incubate the immobilized receptor with varying concentrations of this compound and a fluorescently labeled auxin tracer.

-

Quantify the displacement of the tracer by the test compound to determine the binding affinity (Kd).

-

Include 2-(3-chlorophenoxy)propionic acid and IAA as positive controls.

-

Protocol 3.1.2: Auxin-Responsive Gene Expression Analysis

-

Objective: To assess whether this compound induces the transcription of known auxin-responsive genes.

-

Methodology:

-

Treat plant seedlings (e.g., Arabidopsis thaliana or a relevant crop species) with a range of concentrations of this compound.

-

Harvest tissue at various time points (e.g., 1, 3, 6 hours).

-

Extract total RNA and synthesize cDNA.

-

Perform quantitative real-time PCR (qRT-PCR) using primers for well-established auxin-responsive marker genes (e.g., GH3, SAURs).

-

Normalize expression levels to a stable reference gene and calculate fold-changes relative to a mock-treated control.

-

Workflow 2: Investigating the Role of the Hydrazide Group

Protocol 3.2.1: In Planta Stability and Metabolism Assay

-

Objective: To determine if this compound is a pro-drug that is converted to 2-(3-chlorophenoxy)propionic acid in plant tissues.

-

Methodology:

-

Synthesize a labeled version of this compound (e.g., with 13C or 14C).

-

Apply the labeled compound to plant tissues (e.g., leaf surface or rooting medium).

-

Harvest tissues at different time points.

-

Extract small molecules from the tissues.

-

Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any potential metabolites, including 2-(3-chlorophenoxy)propionic acid.

-

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected outcomes from the proposed experiments if this compound acts as a potent auxin mimic.

Table 1: Hypothetical Binding Affinities to TIR1 Receptor

| Compound | Binding Affinity (Kd) (µM) |

| IAA (Positive Control) | 0.5 |

| 2-(3-Chlorophenoxy)propionic acid | 1.2 |

| This compound | 1.5 |

| Inactive Analog (Control) | > 100 |

Table 2: Hypothetical Fold-Change in GH3.3 Gene Expression

| Treatment (10 µM) | Fold-Change vs. Control (3h) |

| IAA | 50 |

| 2-(3-Chlorophenoxy)propionic acid | 45 |

| This compound | 40 |

| Mock | 1 |

Conclusion

The mechanism of action of this compound is most likely rooted in the auxin-mimicking properties of its chlorophenoxy propionic acid scaffold. This guide posits that the compound interacts with the canonical auxin signaling pathway to elicit physiological responses in plants. However, the presence of the hydrazide functional group introduces significant questions regarding its potential role as a pro-drug, a modulator of receptor affinity, or the source of a secondary, independent bioactivity. The proposed experimental workflows provide a clear and robust strategy to elucidate the precise molecular mechanisms at play. Rigorous empirical investigation is essential to move from this well-founded hypothesis to a definitive understanding of how this compound functions at the molecular level, which will be critical for its potential development and application.

References

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(2), 1911-1937.

- Ferreira, R. J., et al. (2021).

- Nguyen, H. T., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(18), 3346.

- Sharma, S., & Sharma, P. K. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia Journal for Drugs and Medicines, 9(1), 1-20.

- Karrouchi, K., et al. (2018). A review on biological activities and chemical synthesis of hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 10(5), 1-13.

- Talseth, A. N. (1977). Pharmacokinetics of hydralazine and its acid-labile hydrazone metabolites in relation to acetylator phenotype. European Journal of Clinical Pharmacology, 12(3), 229-234.

- Walubo, A., & Chan, K. (1991). The pharmacokinetics of isoniazid and hydrazine metabolite in plasma and cerebrospinal fluid of rabbits. Methods and Findings in Experimental and Clinical Pharmacology, 13(3), 199-204.

- Khan, R. A. (2012). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Toxicology Mechanisms and Methods, 22(8), 629-640.

- Akah, P. A., & Okafor, C. L. (2023). Hydrazine Toxicology. In StatPearls.

- Leopold, A. C., & Klein, W. H. (1951). Maleic hydrazide as an antiauxin in plants. Science, 114(2949), 9-10.

-

PubChem. (n.d.). 2-(3-Chlorophenoxy)propionamide. Retrieved from [Link]

- Czapla, J., et al. (2021). The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops. Agriculture, 11(11), 1128.

-

ResearchGate. (2014). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of Maleic Hydrazide on Pineapple. Retrieved from [Link]

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Maleic Hydrazide on the Level of the Auxins and on the Activity of the Oxidase of IAA in Leaves of Tobacco Plants - Horticulture Document Library [hortscans.ces.ncsu.edu]

- 8. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Maleic Hydrazide on Pineapple - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of 2-(3-Chlorophenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound 2-(3-Chlorophenoxy)propanohydrazide. In the absence of direct empirical data for this specific molecule, this document leverages a first-principles approach, dissecting the known bioactivities of its constituent chemical moieties: the phenoxypropionic acid backbone and the hydrazide functional group. We hypothesize that this compound may exhibit a dual-activity profile, potentially functioning as both a herbicide, by mimicking the action of its parent carboxylic acid, and as a fungicide, a characteristic frequently associated with hydrazide-containing compounds. This guide outlines a proposed synthetic route, explores the theoretical mechanisms of action for its predicted activities, and provides detailed, actionable experimental protocols for the validation of these hypotheses. The content herein is intended to serve as a foundational resource for researchers investigating new agrochemicals and to stimulate further inquiry into this promising, yet uncharacterized, chemical entity.

Introduction and Chemical Profile

This compound is a derivative of the well-known phenoxypropionic acid class of compounds. Its structure combines the core of 2-(3-chlorophenoxy)propionic acid, a known plant growth regulator, with a hydrazide functional group. This unique combination suggests the potential for novel or enhanced biological activities. The replacement of the carboxylic acid group with a hydrazide is a significant modification that could alter its physicochemical properties, target interactions, and metabolic fate.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| Canonical SMILES | CC(C(=O)NN)OC1=CC(=CC=C1)Cl |

| Predicted LogP | 1.8 |

| Predicted Water Solubility | 1.4 g/L |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved from its corresponding carboxylic acid or ester. A common and efficient method is the hydrazinolysis of the methyl or ethyl ester of 2-(3-chlorophenoxy)propionic acid.

2-(3-Chlorophenoxy)propanohydrazide and its relation to chlorophenoxy herbicides

An In-depth Technical Guide to 2-(3-Chlorophenoxy)propanohydrazide and its Relation to Chlorophenoxy Herbicides

Authored by a Senior Application Scientist

Foreword

The class of chlorophenoxy herbicides revolutionized modern agriculture by providing selective control of broadleaf weeds.[1] Their mechanism, mimicking natural plant growth hormones, has been a cornerstone of weed management for decades.[1] This guide delves into a specific, less-documented member of this chemical family: this compound. While direct research on this hydrazide derivative is sparse, its structural relationship to well-characterized phenoxy herbicides allows for a scientifically grounded exploration of its synthesis, potential biological activity, and analytical characterization. This document is intended for researchers, chemists, and toxicologists in the agrochemical and environmental science fields, providing a framework for understanding and investigating this compound.

The Landscape of Chlorophenoxy Herbicides: A Primer

Chlorophenoxy herbicides are synthetic compounds characterized by a chlorophenoxy group linked to an aliphatic carboxylic acid.[1] Key examples that have seen widespread use include 2,4-dichlorophenoxyacetic acid (2,4-D), 4-chloro-2-methylphenoxyacetic acid (MCPA), and propionic acid derivatives like mecoprop (MCPP) and dichlorprop (2,4-DP).[1]

Mechanism of Action: Mimicking Plant Auxins

The herbicidal activity of these compounds stems from their ability to act as synthetic auxins, which are plant growth hormones.[2] In susceptible broadleaf plants, these synthetic auxins induce uncontrolled and unsustainable growth, ultimately leading to cell death.[3] This selective action generally spares grasses, making them invaluable in cereal crop production and turf management.[1]

Environmental Persistence and Degradation

The environmental fate of chlorophenoxy herbicides is primarily dictated by microbial biodegradation.[1][4] Half-lives in soil can range from a few days to several weeks, depending on environmental conditions such as temperature, moisture, and microbial activity.[1][2][4] The primary degradation products are typically the corresponding chlorophenols.[4] While their potential for leaching to groundwater is generally considered low, their presence in surface waters due to runoff is a documented concern.[4][5]

Profiling this compound: An Inferential Analysis

Chemical Structure and Inferred Properties

The key structural feature of this compound is the replacement of the carboxylic acid group of its parent acid with a hydrazide moiety (-CONHNH₂). This substitution is expected to influence its physicochemical properties, such as solubility, polarity, and reactivity.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Table 1: Comparison of this compound with Structurally Related Herbicides

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Group |

| This compound | C₉H₁₁ClN₂O₂ | 214.65 | Hydrazide |

| 2-(3-Chlorophenoxy)propionic acid (Cloprop) | C₉H₉ClO₃ | 200.62 | Carboxylic Acid |

| Mecoprop (MCPP) | C₁₀H₁₁ClO₃ | 214.64 | Carboxylic Acid |

| Dichlorprop (2,4-DP) | C₉H₈Cl₂O₃ | 235.06 | Carboxylic Acid |

Potential Biological Activity

Given its structural similarity to known auxinic herbicides, it is highly probable that this compound exhibits herbicidal properties. The core chlorophenoxy propionic structure is the key pharmacophore responsible for this activity. The hydrazide group may modulate its uptake, translocation, and metabolism within the plant.

Synthesis of this compound: A Proposed Protocol

The synthesis of hydrazides from their corresponding esters is a well-established chemical transformation.[6][7][8] The following protocol outlines a proposed method for the synthesis of this compound from ethyl 2-(3-chlorophenoxy)propanoate.

Experimental Protocol: Synthesis and Purification

Objective: To synthesize this compound via hydrazinolysis of ethyl 2-(3-chlorophenoxy)propanoate.

Materials:

-

Ethyl 2-(3-chlorophenoxy)propanoate

-

Hydrazine hydrate (98%)

-

Ethanol (absolute)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 2-(3-chlorophenoxy)propanoate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup: To the resulting residue, add dichloromethane and a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis Workflow Diagram

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. MCPA - Wikipedia [en.wikipedia.org]

- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 4. cdn.who.int [cdn.who.int]

- 5. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 7. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Guide to the Structural Elucidation of 2-(3-Chlorophenoxy)propanohydrazide: An Orthogonal Analytical Approach

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical and pharmaceutical research. This technical guide provides an in-depth, field-proven methodology for the structural elucidation of 2-(3-Chlorophenoxy)propanohydrazide, a novel small molecule with potential applications in medicinal chemistry. We move beyond a simple recitation of techniques, instead detailing the strategic rationale and synergistic interplay of orthogonal analytical methods—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section presents not only the core principles and detailed protocols but also the interpretative logic required to synthesize disparate data streams into a single, validated structural hypothesis. This document is designed to serve as a practical guide for researchers tasked with confirming the identity and purity of newly synthesized molecular entities.

Introduction and Core Objective

This compound (C₉H₁₁ClN₂O₂) is a small molecule featuring a chlorophenoxy ether, a chiral center at the propionyl backbone, and a terminal hydrazide functional group. These features make it an interesting scaffold for further derivatization in drug discovery programs. However, before any biological evaluation, its chemical identity must be confirmed with absolute certainty. The synthetic pathway, while robust, can potentially yield isomers or side-products. Therefore, the primary objective is to apply a multi-technique, orthogonal approach to unequivocally confirm the covalent structure, connectivity, and functional group composition of the synthesized compound, ensuring it matches the intended target structure shown in Figure 1.

Figure 1. Hypothesized Structure of this compound.

Figure 1. Hypothesized Structure of this compound.

The Orthogonal Analytical Workflow: A Strategy for Certainty

The workflow for this elucidation is visualized in the diagram below.

Analysis I: High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first step in any elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS), particularly with a soft ionization source like Electrospray Ionization (ESI), is the definitive technique for this purpose.[2] For this compound, HRMS is crucial for two reasons: it provides a highly accurate mass measurement to narrow down possible elemental compositions, and it resolves the characteristic isotopic pattern of chlorine, serving as a key validation point.[3]

Experimental Protocol (ESI-Q-TOF HRMS):

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to promote protonation ([M+H]⁺).

-

Instrument: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is used for its high mass accuracy and resolution.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Infusion: The sample is directly infused into the source at a flow rate of 5 µL/min.

-

Mass Analysis: Acquire data over a mass range of m/z 50-500.

-

Calibration: The instrument must be calibrated immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

Data Interpretation and Expected Results: The molecular formula C₉H₁₁ClN₂O₂ has a calculated monoisotopic mass of 214.0509 Da. The presence of one chlorine atom is the most telling feature. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of approximately 2 Da.[4][5] This results in a characteristic isotopic pattern where the M+2 peak has an intensity of about one-third that of the molecular ion (M) peak.

| Parameter | Expected Value | Observed Value (Example) | Rationale |

| Monoisotopic Mass [M+H]⁺ | 215.0587 Da | 215.0585 Da | Corresponds to C₉H₁₂ClN₂O₂⁺. |

| Mass Error | < 5 ppm | -0.9 ppm | Confirms elemental composition. |

| Isotopic Peak [M+2+H]⁺ | 217.0558 Da | 217.0556 Da | Presence of the ³⁷Cl isotope. |

| Intensity Ratio (M+2)/M | ~32% | 31.5% | Confirms the presence of one chlorine atom.[4][5] |

The observation of a protonated molecule at m/z 215.0585 with a corresponding isotopic peak at m/z 217.0556 in a ~3:1 ratio provides powerful evidence for the elemental formula C₉H₁₁ClN₂O₂.

Analysis II: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an indispensable, rapid technique for identifying the functional groups within a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. For our target molecule, FTIR will confirm the presence of the key N-H bonds of the hydrazide, the C=O of the amide, the C-O-C of the ether, and the aromatic ring.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Collection: Collect data from 4000 to 400 cm⁻¹.[6]

Data Interpretation and Expected Results: The FTIR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific functional groups. The region from 1500-400 cm⁻¹ is the complex "fingerprint region," which is unique to the molecule as a whole.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 3200 | N-H Stretch (asymmetric & symmetric) | Hydrazide (-NHNH₂) | Two medium-sharp peaks.[8] |

| ~3050 | Aromatic C-H Stretch | 3-Chlorophenyl | Sharp, medium intensity. |

| ~2980 | Aliphatic C-H Stretch | Propionyl (-CH(CH₃)-) | Sharp, medium intensity. |

| 1680 - 1650 | C=O Stretch (Amide I) | Hydrazide (-C(=O)NH-) | Strong, sharp peak.[7][9] |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Two sharp peaks, variable intensity. |

| ~1240 | C-O-C Stretch (Aryl-Alkyl Ether) | Phenoxy-Propionyl | Strong, sharp peak. |

| ~780 | C-Cl Stretch | 3-Chlorophenyl | Medium-strong peak. |

The presence of these key bands, particularly the dual N-H peaks and the strong carbonyl absorption, validates the hydrazide and amide functionalities, while the strong ether band confirms the C-O-C linkage.

Analysis III: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.[1] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC) experiments allow us to map out atomic connectivity. For this compound, ¹H NMR will reveal the number of unique protons, their electronic environments, and their neighboring protons (via spin-spin coupling). ¹³C NMR will identify all unique carbon atoms.

Experimental Protocol (500 MHz NMR):

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the sample and because its exchangeable proton signal does not obscure the N-H signals.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (HSQC): Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly-bonded protons and carbons.[10] This is crucial for unambiguous assignment.

-

Referencing: Spectra are referenced to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm; δC = 39.52 ppm).[11]

Data Interpretation and Expected Results: The structure has 8 unique proton environments and 9 unique carbon environments. The predicted chemical shifts (δ), splitting patterns, and integrations are summarized below.

¹H NMR Predicted Data (in DMSO-d₆):

| Label | Proton(s) | Integration | Predicted δ (ppm) | Splitting Pattern | Rationale |

|---|---|---|---|---|---|

| a | -CH₃ | 3H | ~1.4 | Doublet (d) | Coupled to proton 'b'. |

| b | -CH- | 1H | ~4.7 | Quartet (q) | Coupled to 'a' (3H) and deshielded by oxygen. |

| c,d,e,f | Ar-H | 4H | 6.9 - 7.3 | Multiplets (m) | Aromatic region, complex splitting due to meta-substitution. |

| g | -C(=O)NH- | 1H | ~9.2 | Broad Singlet (br s) | Exchangeable amide proton. |

| h | -NH₂ | 2H | ~4.3 | Broad Singlet (br s) | Exchangeable amine protons.[12][13] |

¹³C NMR Predicted Data (in DMSO-d₆):

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| -C H₃ | ~18 | Aliphatic methyl group. |

| -C H- | ~72 | Aliphatic methine, deshielded by ether oxygen. |

| Ar-C | 115 - 135 | Four carbons in the aromatic region. |

| Ar-C -Cl | ~133 | Aromatic carbon bonded to chlorine. |

| Ar-C -O | ~158 | Aromatic carbon bonded to ether oxygen. |

| -C =O | ~171 | Carbonyl carbon of the amide. |

The HSQC spectrum would show a correlation between proton 'a' (~1.4 ppm) and its attached carbon (~18 ppm), and between proton 'b' (~4.7 ppm) and its carbon (~72 ppm), confirming the propionyl fragment's core structure.

Data Integration and Final Confirmation

-

HRMS established the elemental formula as C₉H₁₁ClN₂O₂.

-

FTIR confirmed the presence of N-H, C=O, C-O-C, and aromatic C-H/C=C functional groups, consistent with the proposed structure.

-

NMR provided the detailed connectivity map: a methyl group coupled to a single proton, which is in turn attached to the oxygen of a 3-substituted chlorophenoxy ring. It also confirmed the presence of the exchangeable hydrazide protons and the correct number of aromatic and aliphatic carbons.

All three orthogonal techniques provide data that are fully consistent with the structure of this compound and inconsistent with other likely isomers (e.g., ortho- or para-chlorophenoxy substitution). We can therefore conclude with a high degree of confidence that the synthesized compound is indeed the target molecule.

References

-

Olsen, R. (n.d.). A Mass Spectral Chlorine Rule for Use in Structure Determinations in Sophomore Organic Chemistry. Journal of Chemical Education. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

David, F., Tienpont, B., Sandra, P., Chainet, F., Thomas, M., Lemaire, E., & Nieto, S. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent. Retrieved from [Link]

-

Retho, R., & Scheringer, M. (2018). Mass Spectrometric Analysis of Short-chain Chlorinated Paraffins in Plastic Consumer Products. CHIMIA. Retrieved from [Link]

-

An, Y., & Mishler, D. M. (2017). Structure elucidation of uniformly 13C labeled small molecule natural products. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

Matsubara, H., & Urano, K. (1997). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ETDEWEB - OSTI.GOV. Retrieved from [Link]

-

Schrimpe-Rutledge, A. C., Sherrod, S. D., & McLean, J. A. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) rhodamine B hydrazide, (b) rhodamine B generated... Retrieved from [Link]

-

Pupier, M., Nolis, P., & Parella, T. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. NIH National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). N'-(3-(benzyloxy)benzylidene)-2-(4-chlorophenoxy)propanohydrazide. Retrieved from [Link]

-

Sanins, S. M., Timbrell, J. A., Elcombe, C., & Nicholson, J. K. (1992). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Chlorophenoxy)propionamide. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

ACS Publications. (2023, November 20). Chiral Discrimination of Monosaccharides Derivatized with 2-Fluorophenyl Hydrazine Using 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

Sources

- 1. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. azooptics.com [azooptics.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. researchgate.net [researchgate.net]

- 9. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 10. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

spectroscopic analysis (NMR, IR, Mass Spec) of 2-(3-Chlorophenoxy)propanohydrazide

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(3-Chlorophenoxy)propanohydrazide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of this compound, a compound of interest in pharmaceutical and agrochemical research. As a derivative of the auxin herbicide Cloprop, its structural confirmation and purity assessment are paramount.[1] This document moves beyond a simple recitation of data, offering a layered, causal explanation of the spectroscopic results obtained from Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how these techniques are applied for the definitive structural elucidation of complex organic molecules.

Introduction: The Molecular Blueprint

This compound belongs to the hydrazide class of compounds, which are noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The molecule's architecture combines a substituted aromatic ring, an ether linkage, a chiral center, and a hydrazide functional group. Each of these structural motifs imparts a unique signature on the spectroscopic data, and only through their combined interpretation can the molecule's identity be unequivocally confirmed. This guide will dissect each spectrum, explaining the "why" behind every signal, peak, and fragment.

The logical workflow for this analysis is crucial. It begins with non-destructive techniques that probe the magnetic environments of the atomic nuclei (NMR) and the vibrational modes of the chemical bonds (IR), culminating in a destructive technique (MS) that fragments the molecule to reveal its core components.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the hydrogen and carbon atoms within a molecule.[3]

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the chemical environment of each proton, its proximity to other protons, and the number of protons in each unique environment.[4][5] For this compound, we anticipate signals corresponding to the aromatic, methine (CH), methyl (CH₃), and hydrazide (NH, NH₂) protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides as it allows for the observation of exchangeable NH protons.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard acquisition includes 16-32 scans.

-

Referencing: The chemical shifts are referenced internally to the residual solvent peak or to Tetramethylsilane (TMS) at 0.00 ppm.[5]

Caption: Structure of this compound.

Predicted ¹H NMR Data and Interpretation

| Signal Label | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Splitting |

| H-a | -CH₃ | ~1.6-1.7 | Doublet (d) | 3H | Shielded aliphatic protons, split by the adjacent methine proton (H-b) according to the n+1 rule.[5] |

| H-b | -CH- | ~4.7-4.9 | Quartet (q) | 1H | Deshielded by both the adjacent ether oxygen and the carbonyl group. Split into a quartet by the three methyl protons (H-a). |

| H-c,d,e,f | Aromatic | ~6.8-7.4 | Multiplet (m) | 4H | Protons on the benzene ring. The electron-withdrawing chlorine atom and the electron-donating ether group create distinct electronic environments, leading to a complex splitting pattern.[6] |

| H-g | -NH- | ~8.0-9.5 | Broad Singlet (br s) | 1H | Exchangeable proton on the secondary amine of the hydrazide. Deshielded due to proximity to the carbonyl group. Broadness is due to quadrupole effects and chemical exchange.[3] |

| H-h | -NH₂ | ~4.0-5.0 | Broad Singlet (br s) | 2H | Exchangeable protons on the terminal primary amine of the hydrazide. Generally appears as a broad signal that integrates to 2H.[7] |

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom typically produces a distinct signal.[8]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum on the same spectrometer, typically using a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. A larger number of scans (e.g., 1024 or more) is required.

Predicted ¹³C NMR Data and Interpretation

| Carbon Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 | -CH₃ | ~18-20 | Shielded sp³ hybridized alkyl carbon. |

| C2 | -CH- | ~72-75 | sp³ carbon significantly deshielded by the directly attached ether oxygen. |

| C3 | C=O | ~170-175 | Carbonyl carbon of the hydrazide group, highly deshielded. |

| C4 | C-O (Aromatic) | ~155-158 | Aromatic carbon bonded to the ether oxygen, deshielded by the electronegative atom. |

| C5 | C-Cl (Aromatic) | ~134-136 | Aromatic carbon bonded to chlorine. The chemical shift is influenced by halogen's inductive and resonance effects. |

| C6, C7, C8, C9 | Aromatic CH | ~114-131 | sp² hybridized aromatic carbons. Their precise shifts depend on their position relative to the chloro and phenoxy substituents. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Key IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Rationale |

| 3350-3250 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | The presence of two distinct bands in this region is a hallmark of the -NH₂ group in the hydrazide, similar to a primary amide.[7] |

| 3200-3050 | N-H Stretch | Secondary Amine (-NH-) | A single band corresponding to the stretching of the N-H bond adjacent to the carbonyl.[9] |

| 3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| 2990-2950 | C-H Stretch | Aliphatic | Stretching vibrations of the C-H bonds in the methyl and methine groups. |

| ~1650 | C=O Stretch (Amide I) | Hydrazide Carbonyl | This strong absorption is one of the most prominent peaks in the spectrum and is characteristic of the amide/hydrazide carbonyl group.[10] |

| ~1550 | N-H Bend (Amide II) | Hydrazide (-CONH-) | Bending vibration of the N-H bond coupled with C-N stretching, confirming the hydrazide linkage. |

| 1250-1200 | C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | Strong absorption due to the asymmetric stretching of the ether bond. |

| 800-600 | C-Cl Stretch | Aryl Halide | Stretching vibration for the carbon-chlorine bond on the aromatic ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.[11] For this compound (C₉H₁₁ClN₂O₂), the presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet. The sample is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The molecular ion, having excess energy, fragments into smaller, stable charged ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted Molecular Ion and Key Fragmentation Pathways

-

Molecular Formula: C₉H₁₁ClN₂O₂

-

Molecular Weight: 214.05 g/mol (for ³⁵Cl) and 216.05 g/mol (for ³⁷Cl)

-

Predicted Molecular Ion Peaks (M⁺•): m/z 214 and m/z 216 (ratio approx. 3:1)

Caption: Plausible EI-MS fragmentation pathways for this compound.

Interpretation of Major Fragments

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Rationale for Formation |

| 214/216 | Molecular Ion [M]⁺• | [C₉H₁₁ClN₂O₂]⁺• | The intact molecule minus one electron. Its presence confirms the molecular weight. |

| 155/157 | [M - CONHNH₂]⁺ | [C₈H₈ClO]⁺ | Loss of the hydrazidecarbonyl radical via cleavage of the C-C bond alpha to the carbonyl group. This is a common fragmentation for amides and related structures.[12][13] |

| 128/130 | [ClC₆H₄O]⁺ | [C₆H₄ClO]⁺ | Cleavage of the ether bond, resulting in the stable chlorophenoxy cation. This is a highly diagnostic fragment for this class of compounds. |

| 57 | [CH(CH₃)CO]⁺ | [C₃H₅O]⁺ | Acylium ion formed by cleavage of the ether C-O bond. |

| 60 | [CONHNH₂]⁺• | [CH₄N₂O]⁺• | Formation of the hydrazidecarbonyl radical cation, though less common as a primary fragment. |

Conclusion: A Synthesized, Self-Validating Structural Proof

The true power of spectroscopic analysis lies in the synthesis of data from multiple, orthogonal techniques. The ¹H and ¹³C NMR spectra collaboratively map the complete carbon-hydrogen framework. FT-IR confirms the presence of critical functional groups—the hydrazide N-H and C=O bonds, the ether linkage, and the aromatic system—validating the connections inferred from NMR. Finally, mass spectrometry provides the definitive molecular weight and, through its fragmentation pattern, corroborates the major structural subunits identified by the other methods. Each technique serves as an internal check on the others, creating a self-validating system that leads to the unambiguous structural elucidation of this compound.

References

- BenchChem. (2025). Spectroscopic Analysis of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide.

- Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.

- ACS Publications. (2016). Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- University of Regensburg. (n.d.). Chemical shifts.

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

- Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of propanamide.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- ResearchGate. (2019). Green Synthesis and Industrial Process Development of Cloprop.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. psvmkendra.com [psvmkendra.com]

- 4. azooptics.com [azooptics.com]

- 5. acdlabs.com [acdlabs.com]

- 6. ucl.ac.uk [ucl.ac.uk]